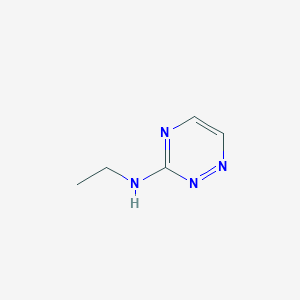

N-ethyl-1,2,4-triazin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-ethyl-1,2,4-triazin-3-amine is a nitrogen-rich heterocyclic compound belonging to the triazine family Triazines are known for their aromatic six-membered rings containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-1,2,4-triazin-3-amine can be synthesized through several methods. One common approach involves the condensation of 1,2-dicarbonyl compounds with amidrazones . This reaction typically occurs under mild conditions, often in the presence of a base such as sodium carbonate, and can be facilitated by microwave irradiation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, solid-phase synthesis and metal-based catalysis are explored for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1,2,4-triazin-3-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can react with nucleophiles, leading to the substitution of one or more nitrogen atoms.

Electrophilic Addition: The triazine ring can participate in electrophilic addition reactions, forming new bonds with electrophiles.

Cycloaddition: The compound can undergo [4+2] cycloaddition reactions, forming fused heterocyclic systems.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium carbonate, nucleophiles such as amines, and electrophiles like alkyl halides. Reaction conditions often involve mild temperatures and solvents like dioxane or water .

Major Products

The major products formed from these reactions include substituted triazines, fused heterocyclic compounds, and various functionalized derivatives .

Scientific Research Applications

N-ethyl-1,2,4-triazin-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-1,2,4-triazin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

1,3,5-triazine: A well-known triazine with three nitrogen atoms in a symmetrical arrangement.

2,4,6-trichloro-1,3,5-triazine: Used in the production of reactive dyes and as a precursor for various chemicals.

4,6-diazido-N,N-dimethyl-1,3,5-triazin-2-amine: An energetic material with high thermal stability.

Uniqueness

N-ethyl-1,2,4-triazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

N-ethyl-1,2,4-triazin-3-amine is a compound belonging to the class of 1,2,4-triazine derivatives, which have garnered significant attention for their diverse biological activities. This article explores the synthesis, biological properties, and molecular mechanisms associated with this compound, drawing from various research studies and findings.

Overview of 1,2,4-Triazine Derivatives

1,2,4-Triazines are six-membered heterocyclic compounds characterized by three nitrogen atoms in their structure. They exhibit a wide range of biological activities including:

- Antifungal

- Antiviral

- Anticancer

- Anti-inflammatory

- Analgesic

- Antimicrobial

These properties make them valuable in pharmaceutical applications. The general formula for 1,2,4-triazines is C3H3N3, and their derivatives can be modified to enhance efficacy against specific biological targets .

Synthesis of this compound

The synthesis of this compound typically involves reactions that introduce an ethyl group at the nitrogen position of the triazine ring. Various synthetic routes have been explored to optimize yield and purity. The presence of the amino group at position 3 significantly influences its reactivity and biological activity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Enzyme Inhibition : The compound has shown significant inhibitory effects on specific kinases involved in cancer cell proliferation. In particular, it inhibited PDK1 and PDK4 isoforms at low micromolar concentrations. Table 1 summarizes the IC50 values against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | PSN-1 | 5.8 |

| BxPC-3 | 8.0 |

This indicates that this compound is more effective against KRAS mutant cells compared to wild-type cells .

Antimicrobial Activity

The compound has also demonstrated broad-spectrum antimicrobial activity:

- Antibacterial : Exhibited high efficacy against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Research has indicated that N-ethyl derivatives can modulate inflammatory pathways:

- Mechanism : They may inhibit cyclooxygenase (COX) enzymes or modulate cytokine production in immune cells .

Case Studies

Several case studies illustrate the biological efficacy of N-ethyl derivatives:

-

Study on Anticancer Activity :

- Researchers evaluated a series of 1,2,4-triazine derivatives including N-ethyl variants on pancreatic cancer models. Results showed significant apoptosis induction in treated cells compared to controls.

-

Antimicrobial Efficacy :

- A comparative study assessed the antimicrobial effectiveness of various triazine derivatives against pathogens like Staphylococcus aureus and Escherichia coli. N-ethyl derivatives showed lower MIC values than traditional antibiotics.

Properties

Molecular Formula |

C5H8N4 |

|---|---|

Molecular Weight |

124.14 g/mol |

IUPAC Name |

N-ethyl-1,2,4-triazin-3-amine |

InChI |

InChI=1S/C5H8N4/c1-2-6-5-7-3-4-8-9-5/h3-4H,2H2,1H3,(H,6,7,9) |

InChI Key |

CSQXKQNJSJEGCB-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC=CN=N1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.